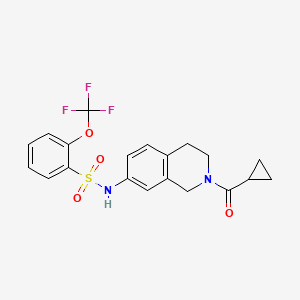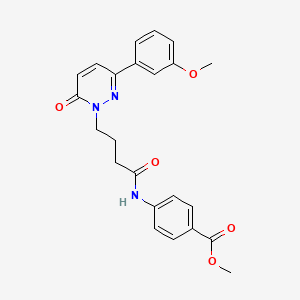
8-methoxy-3-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-methoxy-3-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one, commonly known as MNAC, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of MNAC is not fully understood, but it has been suggested that it may act by inhibiting various signaling pathways involved in inflammation and cancer progression. MNAC has been found to inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the development of inflammation and cancer.
Biochemical and Physiological Effects
Studies have shown that MNAC can modulate various biochemical and physiological processes in cells and tissues. MNAC has been found to induce apoptosis, or programmed cell death, in cancer cells, while also reducing oxidative stress and DNA damage. Additionally, MNAC has been found to modulate various signaling pathways involved in inflammation and cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
MNAC has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, its limited availability and high cost may limit its use in certain experiments. Additionally, the lack of understanding of its mechanism of action and potential side effects may limit its clinical applications.
Orientations Futures
There are several potential future directions for the research on MNAC. One area of interest is the development of MNAC-based therapies for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of MNAC and its potential side effects. The development of new synthetic methods for MNAC and its analogs may also facilitate its use in scientific research. Finally, the use of MNAC in combination with other drugs or therapies may enhance its therapeutic potential.
In conclusion, MNAC is a synthetic compound with potential therapeutic applications in the treatment of cancer and inflammatory diseases. Its mechanism of action is not fully understood, but it has been shown to modulate various signaling pathways involved in inflammation and cancer progression. Further research is needed to fully elucidate its therapeutic potential and to develop new synthetic methods for MNAC and its analogs.
Méthodes De Synthèse
MNAC can be synthesized through a multistep process involving the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate, followed by cyclization with the use of acetic anhydride and sodium acetate. The resulting intermediate is then reacted with 8-methoxy-2H-chromen-2-one in the presence of a base to yield MNAC.
Applications De Recherche Scientifique
MNAC has been found to possess various therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, MNAC has been found to reduce inflammation and oxidative stress in animal models, suggesting its potential use in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
8-methoxy-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O6/c1-25-14-4-2-3-11-9-13(18(22)26-15(11)14)17-20-19-16(27-17)10-5-7-12(8-6-10)21(23)24/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSIMZUCNGVJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=NN=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-((4-Ethylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2787506.png)
![4-chloro-N-(3,4-dimethoxyphenethyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2787508.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B2787509.png)






![N-(3-acetamidophenyl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2787524.png)


